N-Propanoyl-D-glucosamine

Descripción general

Descripción

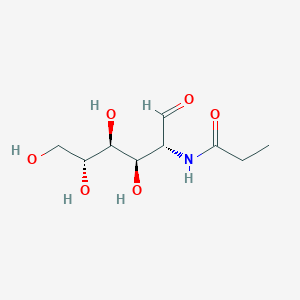

N-Propanoyl-D-glucosamine is a derivative of D-glucosamine, where the acetyl group in N-acetyl-D-glucosamine is replaced by a propanoyl group. This compound is an amino sugar and plays a significant role in various biological processes, including cell adhesion, recognition, and transport processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Propanoyl-D-glucosamine can be synthesized through the reaction of D-glucosamine with propionic anhydride. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the acylation process. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-propanoyl derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through enzymatic catalysis. This method involves the use of specific enzymes that catalyze the acylation of D-glucosamine with propionic acid. The enzymatic process is preferred due to its high specificity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-Propanoyl-D-glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can undergo substitution reactions with different acylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Acylating agents such as acetic anhydride and benzoyl chloride are used under basic conditions.

Major Products Formed

Oxidation: Formation of N-propanoyl-D-glucosaminic acid.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various N-acyl derivatives depending on the acylating agent used.

Aplicaciones Científicas De Investigación

N-Propanoyl-D-glucosamine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoproteins.

Biology: Studied for its role in cell adhesion and recognition processes.

Medicine: Investigated for its potential use in regenerative medicine and as a therapeutic agent for osteoarthritis.

Industry: Utilized in the production of biocompatible materials and as a component in cosmetic formulations

Mecanismo De Acción

N-Propanoyl-D-glucosamine exerts its effects by incorporating into glycoproteins and glycolipids, modifying their structure and function. It targets specific molecular pathways involved in cell signaling and adhesion. The compound is phosphorylated to form N-propanoyl-hexosamine phosphates, which are further metabolized to N-propanoyl-neuraminic acid .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-D-glucosamine: The acetyl derivative of D-glucosamine.

N-Butanoyl-D-glucosamine: The butanoyl derivative of D-glucosamine.

N-Pentanoyl-D-glucosamine: The pentanoyl derivative of D-glucosamine.

Uniqueness

N-Propanoyl-D-glucosamine is unique due to its specific acyl group, which imparts distinct biochemical properties. It has a higher rate of incorporation into glycoproteins compared to other N-acyl derivatives, making it particularly useful in studies involving cell adhesion and recognition .

Actividad Biológica

N-Propanoyl-D-glucosamine (GlcNPr) is a derivative of glucosamine that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

This compound is an acylated form of D-glucosamine, where a propanoyl group is attached to the amino sugar. This modification can influence its solubility, stability, and interaction with biological systems. The structural dynamics of GlcNPr have been studied using various spectroscopic techniques, revealing insights into its solvation behavior in different solvents such as water and methanol .

1. Anti-Cancer Effects

Research indicates that glucosamine derivatives, including this compound, may inhibit the growth of cancer cells. A study demonstrated that glucosamine can decrease the viability of human non-small cell lung cancer (NSCLC) cells by negatively regulating the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway. This inhibition leads to increased endoplasmic reticulum stress and apoptosis in cancer cells .

Table 1: Effects of Glucosamine on Cancer Cell Lines

| Compound | Cancer Cell Line | Effect | Mechanism |

|---|---|---|---|

| Glucosamine | NSCLC | Growth inhibition | Downregulation of IGF-1R |

| This compound | Hepatoma SMMC-7721 | Induces apoptosis | Mitochondrial dysfunction |

| N-Acetyl-D-glucosamine | Various cell lines | Variable effects | Modulation of glycoprotein synthesis |

2. Anti-Inflammatory Properties

This compound has been shown to exhibit anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-induced inflammation models demonstrated that glucosamine derivatives can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Case Study: In Vivo Inflammation Model

A recent study assessed the anti-inflammatory activity of N-acetyl glucosamine derivatives in a mouse model. The results indicated that these compounds effectively reduced leukocyte migration and serum levels of inflammatory markers in LPS-challenged mice, highlighting their potential role in managing inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Modulation of Cellular Signaling : By influencing pathways such as IGF-1R/Akt, glucosamine derivatives can alter cell proliferation and survival.

- Cytokine Production Regulation : These compounds can downregulate the production of inflammatory cytokines, thereby mitigating inflammatory responses.

- Cellular Stress Induction : Increased endoplasmic reticulum stress has been linked to the apoptotic effects observed in cancer cells treated with glucosamine derivatives .

Propiedades

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGOFLYMMXWXNB-HIORRCEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960960 | |

| Record name | 2-Deoxy-2-[(1-hydroxypropylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40549-20-0 | |

| Record name | N-Propanoylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040549200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-[(1-hydroxypropylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.